Modification Site Differentiation: C5 Attachment Preserves Watson-Crick Base Pairing vs N4 Modification in Biotin-14-dCTP
Biotin-11-dCTP is modified at the C5 position of cytidine, a site not involved in hydrogen bonding with complementary guanine bases, thus preserving hybridization efficiency. In contrast, Biotin-14-dCTP and other N4-modified biotin-dCTP derivatives attach biotin to the N4 position, which directly participates in Watson-Crick base pairing, leading to impaired hybridization [1].
| Evidence Dimension | Modification site and effect on base pairing |
|---|---|
| Target Compound Data | C5 position (non-hydrogen bonding site); hybridization efficiency preserved |
| Comparator Or Baseline | Biotin-14-dCTP: N4 position (hydrogen bonding site); base pairing disrupted |
| Quantified Difference | Qualitative: preserved vs disrupted hybridization |
| Conditions | In vitro DNA hybridization assays |
Why This Matters
Preservation of base pairing ensures accurate probe-target hybridization and reduces false negatives in applications like FISH and microarrays.
- [1] ScienceDirect Topics: Biotinylation. Section 4.3, discussing C5 vs N4 modification. View Source
